molecular formula C7H10OS B8671787 Thiophene, 2-(1-methylethoxy)- CAS No. 37723-48-1

Thiophene, 2-(1-methylethoxy)-

Cat. No.: B8671787
CAS No.: 37723-48-1
M. Wt: 142.22 g/mol
InChI Key: MJNYEJSKSHRONK-UHFFFAOYSA-N
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Description

Significance of 2-Alkoxythiophene Derivatives in Contemporary Chemical Science

The class of 2-alkoxythiophene derivatives is of considerable significance in modern chemistry, primarily due to their role as versatile building blocks for advanced functional materials. researchgate.net The introduction of an alkoxy side chain onto the thiophene (B33073) ring profoundly influences the electronic and physical properties of the resulting molecules and polymers. nih.govacs.org This functionalization is a key strategy in tuning material characteristics for specific technological applications. researchgate.net

In the field of organic electronics, 2-alkoxythiophenes are crucial precursors for the synthesis of conjugated polymers used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.netresearchgate.netsigmaaldrich.comcmu.edu The electron-donating nature of the alkoxy group can effectively lower the band gap of conjugated polymers, which is a critical requirement for high-efficiency polymer solar cells. nih.govacs.org This modification enhances light absorption and facilitates charge transfer to electron-accepting materials within the device. nih.govacs.org Furthermore, the alkoxy chains can improve the solubility of the resulting polymers, enabling solution-based processing for the fabrication of large-area, flexible electronic devices.

Beyond polymer science, 2-alkoxythiophene derivatives are integral to the synthesis of low molar mass liquid crystals. kent.eduohiolink.edu The rigid thiophene core combined with flexible alkoxy chains contributes to the formation of various mesophases, which are essential for electro-optic applications like display technologies. kent.eduohiolink.edu Research has demonstrated that incorporating alkoxythienothiophene cores can lead to materials with wide and diverse liquid crystalline phases. ohiolink.edu Spectroscopic studies have revealed the existence of through-space and through-bond interactions between the sulfur and oxygen atoms in oligo-alkoxythiophenes, which helps to understand the stability and conformational properties of these materials. aip.org

Scope of Academic Inquiry into Thiophene, 2-(1-methylethoxy)- and Related Frameworks

Academic research concerning Thiophene, 2-(1-methylethoxy)- and its structural analogs is focused on several key areas, highlighting its utility as a synthetic intermediate. A significant portion of research is dedicated to developing novel and efficient synthetic routes to access 2-alkoxythiophenes. For instance, methods have been reported that involve the mild oxidation of 2-thienyltrifluoroborate salts followed by Mitsunobu etherification to produce these compounds. acs.orgresearchgate.net Another approach utilizes Lawesson's reagent-mediated cyclization under microwave irradiation. acs.org These synthetic advancements provide chemists with reliable access to these important building blocks.

Once synthesized, 2-isopropoxythiophene and related derivatives are used in the construction of more complex molecular architectures. They serve as precursors in the synthesis of pharmacologically relevant scaffolds. For example, the 3-(1-methylethoxy)benzo[b]thiophene moiety is a core component of the compound CI-959, which has been investigated for its anti-allergy properties. ontosight.ainih.gov Similarly, the related compound PD 144795, which also contains this structural motif, has been studied as an anti-inflammatory agent. researchgate.netnih.gov The use of 2-isopropoxythiophene has also been noted in patents for the synthesis of potential antibacterial agents. google.com

In materials science, academic inquiry focuses on the polymerization of alkoxythiophene monomers. Research into the transition-metal-free cationic chain-growth polymerization of monomers like 2-fluoro-3-alkoxythiophenes aims to produce highly regioregular poly(3-alkoxythiophene)s with superior properties compared to those made from other halogenated precursors. researchgate.netacs.org Furthermore, 2-isopropoxythiophene is employed in the synthesis of heteroaryl-type boron compounds, which are themselves versatile intermediates in cross-coupling reactions. google.com.na The compound is also a key starting material for creating substituted thieno[3,2-b]thiophenes, a class of fused heterocyclic systems with applications in liquid crystals and other organic materials. ohiolink.edu The characterization of these novel compounds and materials frequently involves advanced spectroscopic techniques to elucidate their structure and properties. aip.orgugr.esmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37723-48-1

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-propan-2-yloxythiophene

InChI

InChI=1S/C7H10OS/c1-6(2)8-7-4-3-5-9-7/h3-6H,1-2H3

InChI Key

MJNYEJSKSHRONK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CS1

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of Thiophene, 2 1 Methylethoxy Analogs

Oxidation Reactions and Singlet Oxygen Interactions

The electron-rich nature of 2-alkoxythiophenes makes them susceptible to oxidation. A particularly well-studied reaction is their interaction with singlet oxygen (¹O₂), a highly reactive electrophilic species. This interaction is crucial in understanding the photodegradation pathways of thiophene-based materials.

Theoretical and experimental studies have established that the reaction between thiophenes and singlet oxygen predominantly proceeds through a concerted [4+2] cycloaddition, also known as a Diels-Alder type reaction. Current time information in Chatham County, US.lehigh.eduscience.govresearchgate.net In this pathway, the thiophene (B33073) ring acts as the diene component, and singlet oxygen acts as the dienophile. The reaction leads to the formation of a transient endoperoxide intermediate (a thiaozonide). nih.govohiolink.eduacs.org This endoperoxide is generally unstable and rapidly decomposes to yield various oxidized sulfur-containing products. acs.org

This concerted mechanism is energetically more favorable than other potential pathways, such as a [2+2] cycloaddition or an ene reaction, especially for the unsubstituted thiophene ring. Current time information in Chatham County, US.nih.gov The concerted nature of the [4+2] cycloaddition implies a transition state where the new carbon-oxygen bonds are formed simultaneously, without the generation of a discrete diradical or zwitterionic intermediate. lehigh.edu

The presence of an alkoxy group at the 2-position, such as the isopropoxy group in Thiophene, 2-(1-methylethoxy)-, has a significant activating effect on the [4+2] cycloaddition with singlet oxygen. Alkoxy groups are strong electron-donating groups (EDGs) through resonance, increasing the electron density of the thiophene ring. This enhanced nucleophilicity of the diene system lowers the energy barrier for the reaction with the electrophilic singlet oxygen. lehigh.edu

Computational studies on substituted thiophenes have corroborated this trend. For instance, the alkylation of the thiophene ring has been shown to lower the activation barrier for the addition of singlet oxygen. Current time information in Chatham County, US.science.gov It is well-established that alkoxy groups have a more pronounced electron-donating effect than alkyl groups. Consequently, 2-alkoxythiophenes react more readily with singlet oxygen compared to their unsubstituted or alkyl-substituted counterparts. Conversely, the introduction of electron-withdrawing groups on the thiophene ring decreases its reactivity toward singlet oxygen. lehigh.edu

The table below summarizes the qualitative effect of substituents on the reactivity of the thiophene ring in [4+2] cycloadditions with singlet oxygen.

Substituent Type at C2Electronic EffectEffect on Electron DensityPredicted Reaction Rate with ¹O₂Predicted Activation Barrier
-H (Unsubstituted)NeutralBaselineModerateBaseline
-Alkyl (e.g., -CH₃)Electron-Donating (Inductive)IncreasedFasterLower
-Alkoxy (e.g., -OCH(CH₃)₂)Strongly Electron-Donating (Resonance)Significantly IncreasedFastestLowest
-CN (Electron-Withdrawing)Electron-Withdrawing (Inductive/Resonance)DecreasedSlowerHigher

Carbon-Sulfur Bond Activation and Cleavage Mechanisms in Thiophenes

The activation and cleavage of the carbon-sulfur (C–S) bonds in thiophenes are fundamental processes in both industrial applications, such as hydrodesulfurization (HDS) of petroleum feedstocks, and synthetic organic chemistry. lehigh.edudicp.ac.cnrsc.org These reactions typically require significant energy input or the use of transition metal catalysts. researchgate.netrsc.orgnih.gov

The mechanism often involves the coordination of the thiophene's sulfur atom to a metal center. lehigh.edu This coordination weakens the adjacent C–S bonds, facilitating their cleavage. For instance, reactive 16-electron metal fragments can insert into the C–S bond, leading to a ring-opened metallacycle. lehigh.edu Subsequent reactions, such as hydrogenation, can then complete the desulfurization process. While detailed studies on 2-alkoxythiophenes are less common, the electron-donating nature of the alkoxy group is expected to increase the electron density on the sulfur atom, potentially enhancing its ability to coordinate with electrophilic metal centers and influencing the regioselectivity of C–S bond cleavage. lehigh.edu

Alternative pathways include microbial desulfurization, where bacteria like Rhodococcus species utilize specific enzymatic pathways to cleave C–S bonds without breaking the carbon skeleton. science.govnih.govnih.gov These processes often involve the initial oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which weakens the C–S bonds and facilitates their subsequent enzymatic cleavage. nih.gov The presence of an alkoxy group could influence the rate of these initial oxidation steps.

Electrophilic and Nucleophilic Substitution Processes on the Thiophene Ring

The 2-alkoxy group strongly directs the outcome of substitution reactions on the thiophene ring.

Electrophilic Substitution: The isopropoxy group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. saskoer.calibretexts.org In the case of 2-alkoxythiophenes, the ortho-position is C3 and the para-position is C5. Due to the strong resonance effect of the oxygen atom, electron density is significantly increased at these positions, making them highly susceptible to attack by electrophiles.

Generally, electrophilic substitution on 2-substituted thiophenes favors the C5 position over the C3 position due to lower steric hindrance. researchgate.net This is observed in reactions like the Vilsmeier-Haack formylation, a common method for introducing an aldehyde group onto electron-rich aromatic rings. cambridge.orgwikipedia.orgijpcbs.com The reaction of a 2-alkoxythiophene with the Vilsmeier reagent (formed from DMF and POCl₃) is expected to yield the 5-formyl-2-alkoxythiophene as the major product. researchgate.net Another key reaction is directed ortho-metalation, where deprotonation adjacent to the directing alkoxy group (at C3) can be achieved using strong bases like organolithium reagents, allowing for subsequent functionalization at that position. ohiolink.eduuwindsor.ca

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted thiophene ring is difficult due to its electron-rich character. wikipedia.orguoanbar.edu.iq The presence of a strongly electron-donating alkoxy group further disfavors this type of reaction. However, nucleophilic substitution can occur if a good leaving group (e.g., a halide) is present on the ring, particularly if activated by strong electron-withdrawing groups. uoanbar.edu.iq In the absence of such activating groups, harsh conditions or copper-mediated catalysis may be required. uoanbar.edu.iqthieme-connect.de For a substrate like 5-bromo-2-isopropoxythiophene, nucleophilic substitution would be more feasible than on the non-brominated analog, with the bromine atom being replaced by the nucleophile.

The table below outlines the expected regiochemical outcomes for key substitution reactions on Thiophene, 2-(1-methylethoxy)-.

Reaction TypeReagent ExampleExpected Major Product PositionMechanistic Rationale
Electrophilic Substitution (Formylation) Vilsmeier-Haack (DMF/POCl₃)C5Strong activation by the alkoxy group, with the C5 position being sterically more accessible than C3. researchgate.net
Electrophilic Substitution (Metalation) n-BuLi / TMEDAC5Kinetic deprotonation at the most acidic proton (C5).
Directed Metalation s-BuLi / TMEDAC3Coordination of the base to the alkoxy oxygen directs deprotonation to the adjacent C3 position. uwindsor.ca
Nucleophilic Substitution NaCN (on 5-bromo analog)C5Replacement of the leaving group (Br) at the activated position. uoanbar.edu.iq

Redox Chemistry and Electron Transfer Phenomena in Alkoxythiophene Systems

Redox reactions involve the transfer of electrons, leading to a change in the oxidation state of a species. libretexts.orgncert.nic.inwikipedia.org Alkoxythiophene systems, including monomers like Thiophene, 2-(1-methylethoxy)- and especially their corresponding polymers (poly(alkoxythiophene)s), exhibit rich redox chemistry.

The electron-donating alkoxy group makes these compounds relatively easy to oxidize. researchgate.net Electrochemical studies, such as cyclic voltammetry, show that 2-alkoxythiophenes have lower oxidation potentials compared to unsubstituted or 3-alkoxythiophene analogs. researchgate.net This ease of oxidation is a direct consequence of the alkoxy group destabilizing the neutral state and stabilizing the resulting oxidized species (radical cation). researchgate.net

Upon one-electron oxidation, a radical cation (or polaron in a polymer chain) is formed. This species is often colored and can be detected by spectroelectrochemical methods. nih.gov Further oxidation can lead to the formation of a dication (or bipolaron). nih.gov The stability of these oxidized states is a key feature of alkoxythiophene systems. For instance, regioregular poly(3-alkoxythiophene)s are noted for forming stable oxidized states, which is crucial for their application in electronic devices. researchgate.net This stability can be attributed to the delocalization of the positive charge over the conjugated backbone, a process that is facilitated by the electron-donating nature of the alkoxy side chains.

Advanced Spectroscopic Characterization and Structural Elucidation of Thiophene, 2 1 Methylethoxy Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For "Thiophene, 2-(1-methylethoxy)-", both proton (¹H) and carbon-13 (¹³C) NMR, along with potential multi-nuclear approaches, offer a detailed picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of "Thiophene, 2-(1-methylethoxy)-" is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring and the isopropoxy substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxygen atom and the aromaticity of the thiophene ring.

The protons on the carbon adjacent to the ether oxygen (α-protons) are anticipated to be deshielded and appear downfield. fiveable.mepressbooks.publibretexts.orglibretexts.org Specifically, the methine proton of the isopropoxy group (-OCH(CH₃)₂) is expected to appear as a septet in the range of 3.5-4.5 ppm. The methyl protons of the isopropoxy group would appear as a doublet further upfield, typically around 1.3 ppm. fiveable.mepressbooks.publibretexts.orglibretexts.org The protons of the thiophene ring are expected to resonate in the aromatic region, generally between 6.0 and 8.5 ppm. chemicalbook.com The exact chemical shifts and coupling patterns of the thiophene protons would form a complex system due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the isopropoxy group bonded to the oxygen is expected to be deshielded and appear in the range of 50-80 ppm. pressbooks.publibretexts.orgoregonstate.edu The methyl carbons of the isopropoxy group will resonate at a higher field. The carbon atoms of the thiophene ring typically appear in the aromatic region of the spectrum, between 110 and 140 ppm. researchgate.net The carbon atom directly attached to the oxygen (C2 of the thiophene ring) would be significantly deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiophene, 2-(1-methylethoxy)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Thiophene H-36.0 - 7.0100 - 115Doublet
Thiophene H-46.5 - 7.5120 - 130Doublet of doublets
Thiophene H-56.5 - 7.5115 - 125Doublet
Isopropoxy CH4.0 - 5.070 - 80Septet
Isopropoxy CH₃1.2 - 1.520 - 25Doublet
Thiophene C-2-160 - 170Singlet
Thiophene C-3-100 - 115Singlet
Thiophene C-4-120 - 130Singlet
Thiophene C-5-115 - 125Singlet

While ¹H and ¹³C NMR are the most common techniques, the analysis of other nuclei can provide further structural insights. For organosulfur compounds, ³³S NMR could be considered. However, the ³³S nucleus has a low natural abundance and a large quadrupole moment, which results in very broad signals and low sensitivity, making it challenging for routine analysis of compounds like "Thiophene, 2-(1-methylethoxy)-". cdnsciencepub.comacs.orgnorthwestern.eduhuji.ac.il The chemical shift range for ³³S is wide, but the practical application is often limited to symmetrical sulfur environments. cdnsciencepub.comnorthwestern.eduhuji.ac.il

Similarly, ¹⁷O NMR could be used to probe the oxygen atom of the isopropoxy group. Like ³³S, ¹⁷O has a low natural abundance and is a quadrupolar nucleus, leading to broad signals. Its use is therefore less common in routine structural elucidation compared to proton and carbon NMR.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govjeol.comtechnologynetworks.com For a volatile compound like "Thiophene, 2-(1-methylethoxy)-", GC-MS is an ideal method for its identification and purity assessment. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum of the pure compound. nist.govjeol.comtechnologynetworks.com The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A significant challenge in standard electron ionization (EI) GC-MS can be the absence or weakness of the molecular ion peak for some classes of compounds. spectroscopyonline.com

The fragmentation of "Thiophene, 2-(1-methylethoxy)-" in an electron ionization source is expected to follow predictable pathways. whitman.edulibretexts.orgyoutube.com Alpha-cleavage next to the oxygen atom of the ether is a common fragmentation pathway for ethers, which would lead to the loss of a methyl radical or an isopropyl radical. libretexts.orgyoutube.com Cleavage of the C-O bond can also occur. The thiophene ring itself is relatively stable, but can undergo fragmentation, including the loss of the sulfur atom or rearrangement processes. researchgate.net

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for Thiophene, 2-(1-methylethoxy)-

m/z Value Proposed Fragment Ion Neutral Loss
142[C₇H₁₀OS]⁺(Molecular Ion)
127[C₆H₇OS]⁺CH₃
99[C₄H₃S-O]⁺C₃H₇
85[C₄H₅S]⁺C₃H₅O
59[C₃H₇O]⁺C₄H₃S

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. researchgate.netmdpi.com While "Thiophene, 2-(1-methylethoxy)-" is reasonably volatile, ESI-MS could be employed, especially in conjunction with liquid chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), resulting in a prominent peak corresponding to the molecular weight of the analyte with minimal fragmentation. researchgate.net This technique would be valuable for confirming the molecular weight of "Thiophene, 2-(1-methylethoxy)-" and could be used for the analysis of functionalized thiophene derivatives that are less amenable to GC-MS. mdpi.comnih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For "Thiophene, 2-(1-methylethoxy)-", the IR spectrum is expected to show a strong C-O single bond stretching absorption in the range of 1050 to 1150 cm⁻¹. pressbooks.pub Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹. pressbooks.pub The aromatic C-H stretching of the thiophene ring would appear in the region of 3000-3100 cm⁻¹. globalresearchonline.netnii.ac.jp The C-C stretching vibrations within the thiophene ring are expected in the 1350-1600 cm⁻¹ region. globalresearchonline.netiosrjournals.org The C-S stretching vibration of the thiophene ring is typically observed at lower wavenumbers. iosrjournals.orgjchps.com

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.comresearchgate.netacs.org The C=C and C-C stretching modes of the thiophene ring are usually strong in the Raman spectrum. mdpi.comacs.org The symmetric stretching of the C-S-C bond in the thiophene ring also gives rise to a characteristic Raman band. jchps.com

Interactive Data Table: Characteristic Vibrational Frequencies for Thiophene, 2-(1-methylethoxy)-

Vibrational Mode Expected Wavenumber (cm⁻¹) - FTIR Expected Wavenumber (cm⁻¹) - Raman Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium
Aliphatic C-H Stretch2980 - 28502980 - 2850Strong
Thiophene Ring C=C Stretch1600 - 14501600 - 1450Medium-Strong
Thiophene Ring C-C Stretch1450 - 13501450 - 1350Medium-Strong
C-O-C Asymmetric Stretch1250 - 1200WeakStrong
C-O-C Symmetric Stretch1150 - 10501150 - 1050Strong
C-H In-plane Bend1300 - 10001300 - 1000Medium
C-H Out-of-plane Bend900 - 650900 - 650Strong
C-S Stretch710 - 680710 - 680Medium

Electronic Spectroscopy for Photophysical Properties (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is fundamental to understanding the photophysical behavior of conjugated systems like 2-isopropoxythiophene. These methods probe the electronic transitions within the molecule, providing insights into its interaction with light.

The electronic absorption spectrum of thiophene-based molecules is dominated by π-π* transitions. For unsubstituted thiophene, the primary absorption band is found in the ultraviolet region. The introduction of an alkoxy group, such as the isopropoxy group at the 2-position, is known to perturb the electronic structure of the thiophene ring. As an electron-donating group, the oxygen atom's lone pairs can participate in resonance with the thiophene π-system, raising the energy of the highest occupied molecular orbital (HOMO). This typically results in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to the parent thiophene.

Similarly, the fluorescence emission spectrum is expected to be red-shifted. Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) before radiatively decaying back to the ground state (S0). The energy difference between the absorption and emission maxima, known as the Stokes shift, provides information about the geometric and electronic reorganization between the ground and excited states. For many thiophene derivatives, fluorescence spectra exhibit vibrational fine structure, which can be attributed to C=C stretching modes. rsc.org

The photophysical properties are also solvent-dependent. In polar solvents, intramolecular charge transfer (ICT) states can be populated, often leading to broader, structureless emission bands and larger Stokes shifts.

Table 1: Comparison of Absorption and Emission Maxima for Thiophene Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)
ThiopheneHexane231-
2-Methoxythiophene (B42098)Not specified~250-260 (Estimated)Not specified
Bithiophene (Th2)Dioxane303362
Terthiophene (Th3)Dioxane354407, 426

Note: Data for 2-Methoxythiophene is estimated based on general trends for alkoxy substituents. Data for oligothiophenes is provided for comparison of π-conjugated systems. rsc.org

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of excited states. youtube.com By measuring the decay of fluorescence intensity over time following pulsed laser excitation, the fluorescence lifetime (τF) can be determined. This lifetime represents the average time the molecule spends in the excited state before returning to the ground state and is sensitive to various deactivation pathways, including radiative decay (fluorescence) and non-radiative decay processes (e.g., internal conversion, intersystem crossing to the triplet state).

For thiophene derivatives, fluorescence lifetimes can vary significantly depending on the substitution pattern, extent of conjugation, and environmental factors like solvent and temperature. rsc.org For a molecule like 2-isopropoxythiophene, the fluorescence decay is expected to be mono-exponential in a dilute solution. The lifetime would be a key indicator of its quantum efficiency; longer lifetimes are often associated with higher fluorescence quantum yields. In more complex systems or aggregated states, multi-exponential decays may be observed, indicating the presence of multiple excited-state species or quenching processes. youtube.com

X-ray Diffraction for Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding packing motifs and their influence on material properties.

While a crystal structure for 2-isopropoxythiophene is not publicly available, the structure of the closely related 2-methoxythiophene has been determined. nih.govdergipark.org.tr It serves as an excellent model for predicting the solid-state geometry. The data reveals that the thiophene ring is planar, and the methoxy (B1213986) group is nearly coplanar with the ring, which maximizes π-conjugation. dergipark.org.tr

For 2-isopropoxythiophene, a similar planar conformation of the thiophene ring and the C-O-C linkage is expected. However, the bulkier isopropyl group would likely lead to different crystal packing arrangements compared to the methoxy derivative, potentially influencing intermolecular C-H···S or C-H···π interactions. The analysis of diffraction patterns from powdered samples (Powder XRD) can also provide information about the degree of crystallinity and the spacing between molecular layers in thin films or bulk materials. acs.orgacs.org

Table 2: Crystallographic Data for the Analogous Compound 2-Methoxythiophene

ParameterValue
Chemical FormulaC5H6OS
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)5.885(1)
b (Å)10.748(2)
c (Å)8.834(1)
β (°)107.03(1)
Volume (Å3)534.2(2)

Source: Based on data for 2-Methoxythiophene. nih.govdergipark.org.tr

Microwave Spectroscopy for Gas-Phase Conformations and Intermolecular Interactions

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides exceptionally precise data on the molecule's moments of inertia, from which a detailed and unambiguous determination of its geometry (bond lengths and angles) can be derived. nih.govumn.edu This method is also highly sensitive to conformational changes and the presence of different isotopologues.

For 2-isopropoxythiophene, microwave spectroscopy would be ideal for determining the preferred orientation of the isopropoxy group relative to the thiophene ring. Due to rotation around the C2-O bond, different conformers (e.g., syn or anti, where the isopropyl group is oriented towards or away from the sulfur atom) could exist. The rotational spectra of each distinct conformer would be observed, and their relative intensities would provide information about their relative energies and population distribution in the gas phase. nih.govmdpi.com

Furthermore, the internal rotation of the two methyl groups within the isopropoxy substituent would cause fine splittings in the rotational transitions. Analysis of these splittings allows for the determination of the potential energy barriers hindering this internal rotation, providing deep insight into the molecule's internal dynamics. nih.gov

Table 3: Representative Rotational Constants for Thiophene and a Substituted Derivative

ParameterThiophene2-Acetyl-4-methylthiophene (syn-conformer)
A (MHz)8053.952336.88
B (MHz)5418.571014.28
C (MHz)3235.98707.97

Note: Data is provided for the parent thiophene nih.gov and a more complex substituted thiophene nih.gov to illustrate the type of data obtained from microwave spectroscopy. The rotational constants for 2-isopropoxythiophene would be different but would similarly be used to define its precise gas-phase structure.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Thiophene, 2 1 Methylethoxy Derivatives

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the conformational and electronic structures of thiophene (B33073) derivatives. scienceacademique.comchemrxiv.org This approach allows for the accurate calculation of molecular properties by modeling the electron density. scienceacademique.com Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometries and predict various electronic parameters. dergipark.org.trnih.gov For alkoxy-substituted thiophenes, DFT is instrumental in determining the preferred conformation of the alkoxy group relative to the thiophene ring and in analyzing the electronic consequences of this substitution. dergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.netutm.my

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In substituted thiophenes, the nature and position of the substituent can significantly influence the energies of these frontier orbitals. For the related compound 2-methoxythiophene (B42098), theoretical calculations have been performed to determine these values. dergipark.org.tr These calculations help elucidate how the electron-donating methoxy (B1213986) group affects the electronic structure of the thiophene ring. dergipark.org.tr

Table 1: Calculated Frontier Orbital Energies and Properties for 2-Methoxythiophene dergipark.org.tr
MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP/6-311++G(d,p)-5.83-0.545.29
HF/6-311++G(d,p)-8.602.2510.85

For thiophene and its derivatives, these properties are of significant interest due to their potential applications in materials science and electronics. dergipark.org.tr Theoretical calculations for the related 2-methoxythiophene molecule have determined its dipole moment, providing insight into its polarity. dergipark.org.tr Similarly, experimental and theoretical studies on thiophene and methylthiophenes have explored their polarizabilities. une.edu.auresearchgate.net

Table 2: Calculated Dipole Moment for 2-Methoxythiophene dergipark.org.tr
MethodDipole Moment (Debye)
DFT/B3LYP/6-311++G(d,p)1.99
HF/6-311++G(d,p)2.24

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.commdpi.com The MEP map displays the electrostatic potential on the surface of the electron density, with different colors representing regions of varying potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net

In studies of substituted thiophenes, MEP analysis can identify the most reactive sites. For the analogous 2-methoxythiophene, MEP calculations show that the most negative regions are located around the oxygen atom of the methoxy group, consistent with its electron-donating character. dergipark.org.trnih.gov This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines intramolecular and intermolecular charge transfer, delocalization of electron density, and hyperconjugative interactions by transforming the complex molecular wavefunctions into a set of localized Lewis-type orbitals (bonds and lone pairs). materialsciencejournal.orgnih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Kinetics

Quantum chemical modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including those involving thiophene derivatives. escholarship.orgresearchgate.netescholarship.org These computational studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netrsc.org By calculating the energies of these species, researchers can determine the thermodynamic and kinetic feasibility of different reaction pathways. rsc.org For thiophenes, such models have been applied to understand reactions like electrophilic aromatic substitution and hydrodesulfurization. researchgate.netpku.edu.cn

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is the primary determinant of the reaction rate.

Computational studies on reactions involving the thiophene core have successfully located transition states and calculated their associated energy barriers. researchgate.net For instance, in the hydrodesulfurization (HDS) of thiophene on a molybdenum nitride surface, DFT calculations identified the rate-determining step as the addition of the first hydrogen atom, with a calculated activation energy of 1.69 eV. pku.edu.cn Similarly, investigations into the electrophilic substitution of thiophene have modeled the transition states leading to different intermediates, explaining the observed regioselectivity of the reaction. researchgate.net These analyses provide quantitative insights that are often difficult to obtain through experimental means alone.

Computational Models for Singlet Oxygen Reactivity Prediction

Computational models are pivotal in predicting the reactivity of thiophene derivatives, such as Thiophene, 2-(1-methylethoxy)-, with singlet oxygen (O). These models primarily rely on quantum mechanical calculations to elucidate reaction mechanisms and predict reaction rates. The interaction between a thiophene derivative and singlet oxygen is complex and can proceed through various pathways, including cycloaddition and ene reactions.

Theoretical investigations have shown that the most favorable reaction pathway for singlet oxygen with the thiophene moiety is a [2+4] cycloaddition, which leads to the formation of an endoperoxide intermediate. researchgate.netnih.govacs.org The reactivity of the thiophene ring towards singlet oxygen is significantly influenced by the electronic nature of its substituents. Electron-donating groups, such as the 1-methylethoxy group, are expected to increase the electron density of the thiophene ring, thereby enhancing its reactivity towards the electrophilic singlet oxygen. Conversely, electron-withdrawing groups decrease reactivity. researchgate.net

To quantify and predict this reactivity, computational chemists employ various theoretical frameworks. Density Functional Theory (DFT) is a widely used method to calculate the electronic structure, molecular orbitals (HOMO and LUMO), and reaction energy barriers. researchgate.net Advanced ab initio methods, such as MP2 and G4MP2, provide more accurate energy calculations for refining reaction pathways and barrier heights. nih.govacs.org

Recent advancements have led to the development of mathematical models based on Conceptual Density Functional Theory (CDFT) combined with machine learning techniques like genetic programming. researchgate.net These models can predict the reactivity of thiophene derivatives towards singlet oxygen with a high degree of accuracy, aiding in the design of thiophene-based photosensitizers for applications like photodynamic therapy (PDT) where controlled reactivity is crucial. researchgate.netrsc.org The models often use descriptors derived from computational chemistry to correlate molecular structure with singlet-oxygen-scavenging ability. mdpi.com

The table below summarizes key computational parameters and their significance in predicting the reactivity of thiophene derivatives with singlet oxygen.

Computational ParameterSignificance in Reactivity PredictionTypical Computational Method
Reaction Barrier Height (Activation Energy) A lower barrier indicates a faster reaction rate. The [2+4] cycloaddition pathway is generally the most favorable. nih.govacs.orgDFT (e.g., B3LYP), MP2, G4MP2, CCSD(T)
HOMO-LUMO Energy Gap A smaller gap can imply easier energy exchange between the thiophene derivative and singlet oxygen, potentially influencing the reaction mechanism. mdpi.comDFT
Electron Density Distribution Higher electron density on the thiophene ring, influenced by substituents, increases susceptibility to electrophilic attack by singlet oxygen. researchgate.netDFT, Natural Bond Orbital (NBO) analysis
Global and Local Reactivity Descriptors (CDFT) Parameters like electrophilicity and nucleophilicity indices provide a quantitative measure of reactivity. researchgate.netDFT

Intermolecular Interactions and Supramolecular Architectures of Thiophene Derivatives

The intermolecular interactions of thiophene derivatives are fundamental to understanding their self-assembly into ordered supramolecular architectures. thieme-connect.com These interactions, which include π-π stacking, hydrogen bonding, and other electrostatic forces, dictate the packing of molecules in the solid state and in aggregates in solution, which in turn governs the material's electronic and optical properties. nih.gov Computational studies, particularly DFT, are instrumental in elucidating the nature and strength of these non-covalent interactions. researchgate.net

The substitution pattern on the thiophene ring plays a critical role in directing the formation of specific supramolecular structures. thieme-connect.com For instance, the presence of functional groups capable of hydrogen bonding can lead to highly ordered, multidimensional networks. researchgate.netresearchgate.net The interplay between different types of intermolecular forces determines the final, most stable three-dimensional arrangement.

π-π Stacking Interactions in Thiophene Systems

π-π stacking is a prominent non-covalent interaction in thiophene-based systems, arising from the attractive forces between the electron clouds of adjacent aromatic rings. rsc.orgacs.org This interaction is crucial in the formation of ordered assemblies in both single crystals and polymeric films. The geometry of the stacking, such as face-to-face or slipped-stack arrangements, and the intermolecular distance are key determinants of the electronic coupling between molecules and, consequently, the material's charge transport properties.

Computational modeling is essential for quantifying the strength and preferred geometry of π-π stacking. Mesoscopic modeling methodologies, for example, can simulate the self-assembly of conjugated polymer chains, like poly(3-hexylthiophene), into ordered structures driven by π-π interactions. rsc.org X-ray diffraction studies on poly(3-alkylthiophene)s have revealed face-to-face stacked structures with interlayer distances around 3.51 Å. acs.org The presence of bulky substituents, like the 1-methylethoxy group, can influence the stacking distance and geometry due to steric hindrance, an effect that can be predicted and analyzed through computational geometry optimization. The influence of π-stacking can be significant enough to extend the effective conjugation length of charge carriers and excitons beyond individual molecular subunits. researchgate.net

Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonding and other electrostatic interactions play a significant role in the supramolecular organization of thiophene derivatives, often working in concert with π-π stacking. nih.gov The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, and substituents containing hydrogen bond donors (like -OH or -NH) or acceptors (like carbonyls or nitriles) can lead to the formation of robust and directional intermolecular networks. researchgate.netresearchgate.net

Computational studies using DFT can map the molecular electrostatic potential (MEP) on the surface of a molecule, identifying regions of positive and negative potential that are prone to electrostatic interactions. researchgate.net These calculations can predict the geometry and strength of hydrogen bonds. For example, studies on indole-thiophene dimers have shown that the thiophene ring can act as a π-hydrogen bond acceptor, forming a slanted T-shaped structure. nih.gov In more complex systems, intermolecular C-H···O and C-H···π hydrogen bonds can link molecules into chains and layers, forming intricate 3D supramolecular architectures. researchgate.net These electrostatic interactions are identified as a key driving force for the self-assembly of thiophene-based molecules at interfaces. researchgate.net

Theoretical Studies on Photophysical Processes in Thiophene-Based Chromophores

Theoretical and computational methods are indispensable for understanding the photophysical properties of thiophene-based chromophores, including molecules like Thiophene, 2-(1-methylethoxy)-. These studies provide insights into how these molecules absorb and emit light, and how they behave in their excited states. rsc.org Methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict electronic absorption spectra, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or charge-transfer). acs.org However, it's noted that TD-DFT can sometimes produce incorrect ordering of excited states for certain thiophene-based compounds, highlighting the need for careful validation with higher-level methods. acs.org

The photophysical behavior is strongly dependent on the molecular structure, including the extent of π-conjugation and the nature of substituents. rsc.org For instance, increasing the number of thiophene units in a chromophore generally leads to a red-shift in the absorption spectrum. The 1-methylethoxy group, being an electron-donating group, is expected to influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission properties.

Singlet and Triplet State Energy Gaps and Intersystem Crossing Rates

The energy difference between the lowest excited singlet state (S) and the lowest triplet state (T), known as the singlet-triplet energy gap (ΔE), is a critical parameter that governs the photophysical fate of an excited molecule. researchgate.net A small ΔE can facilitate intersystem crossing (ISC), the spin-forbidden transition from the singlet to the triplet manifold. TD-DFT and Δ-Self-Consistent Field (ΔSCF) methods are commonly employed to calculate ΔE, although their accuracy can be system-dependent. researchgate.netchemrxiv.org

The rate of intersystem crossing (k) can be estimated computationally by calculating the spin-orbit coupling (SOC) between the S and T states. A larger SOC and a smaller ΔE generally lead to a faster ISC rate. For thiophene, theoretical studies indicate that photoexcitation to the S state (2A) can lead to the production of the T state (1B) due to a large spin-orbit coupling constant. acs.org The ISC rates are crucial for applications such as photodynamic therapy, where the generation of triplet states is necessary for producing singlet oxygen, and in organic light-emitting diodes (OLEDs) utilizing thermally activated delayed fluorescence (TADF). escholarship.org

The following table presents representative theoretical data for thiophene and related molecules, illustrating the typical range of singlet-triplet gaps.

Molecule/SystemComputational MethodCalculated ΔE (eV)Reference Context
ThiopheneMRMP2//CASSCF-Indicates efficient ISC from S to T via large SOC. acs.org
Thia researchgate.netcirculenesSF-NC-TDDFT~0.13 - 0.78Shows dependence of ΔE on molecular structure. rsc.org
Generic TADF EmittersTDA-DFTVariesHighlights the challenge of accurately predicting ΔE for charge-transfer states. researchgate.net

Photoinduced Electron Transfer Phenomena

Photoinduced electron transfer (PET) is a fundamental process in many applications of thiophene-based materials, including photovoltaics and photocatalysis. nih.govrsc.org Upon photoexcitation, a thiophene derivative can act as an electron donor or acceptor, transferring an electron to or from a neighboring molecule or material. The efficiency of PET is governed by factors such as the driving force (free energy change), the electronic coupling between the donor and acceptor, and the reorganization energy.

Computational chemistry provides powerful tools to study PET. DFT can be used to calculate the energies of the frontier orbitals of the donor and acceptor to estimate the driving force. dntb.gov.ua The electronic coupling matrix element, which quantifies the interaction between the donor and acceptor orbitals, can also be calculated. These parameters are essential inputs for Marcus theory, which is often used to predict PET rates.

For instance, studies on polythiophene-polyviologen bilayered thin films have elucidated the mechanism of electron transfer from the photoexcited polythiophene layer to the viologen acceptor layer on an ultrafast timescale. acs.org Similarly, the process of PET from a terthiophene derivative to TiO nanoparticles has been investigated, showing that the process is predominantly static, occurring within pre-formed assemblies. tue.nl These computational and experimental studies are crucial for designing efficient donor-acceptor systems for energy harvesting applications. dntb.gov.ua

Advanced Materials Science Applications of Thiophene, 2 1 Methylethoxy and Its Derivatives

Applications in Organic Electronics and Optoelectronics

Derivatives of 2-alkoxythiophene are integral to the advancement of organic electronics. The alkoxy group, such as the 1-methylethoxy substituent, acts as an electron-donating group which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material. This electronic modification, combined with the solubility-enhancing nature of branched alkyl chains, makes these compounds highly versatile for use in various electronic and optoelectronic devices.

Organic Field-Effect Transistors (OFETs)

In Organic Field-Effect Transistors (OFETs), polymers incorporating 2-alkoxythiophene units serve as the active semiconductor layer. The alkoxy side chains play a critical role in influencing the polymer's packing, morphology, and electronic properties, which are determinant factors for charge carrier mobility. The introduction of these side chains can enhance solubility, enabling solution-based processing, while also affecting the intermolecular π-π stacking necessary for efficient charge transport. mdpi.comsigmaaldrich.com

For instance, studies on various polythiophene derivatives have shown that the nature of the side chain significantly impacts OFET performance. Polymers with conjugated side chains or specific functional groups can achieve hole mobilities ranging from 10⁻³ to over 1 cm²/Vs. mdpi.commdpi.comresearchgate.net Donor-acceptor copolymers that include alkoxy-functionalized thiophene (B33073) units have demonstrated balanced ambipolar transport, with both hole (μh) and electron (μe) mobilities being tunable. acs.org For example, certain polymers have exhibited balanced mobilities with μe/μh values up to 0.95/0.50 cm²/V·s. acs.org The on/off current ratio, a key metric for transistor switching behavior, is also heavily influenced by the polymer structure, often reaching values greater than 10⁴. mdpi.com

Table 1: Performance of OFETs Based on Thiophene Derivative Polymers

Polymer Material Charge Carrier Type Hole Mobility (cm²/Vs) On/Off Ratio Reference
PBDTS-ID p-type Moderate N/A Ref nih.gov
PBDTS-DTNT p-type Moderate N/A Ref nih.gov
PDPP-2S-Se p-type 0.59 > 10⁴ Ref mdpi.com
PffBT4T-2OD (Ion-Gel Gated) p-type 17.7 N/A Ref mdpi.com
PffBT4T-2DT (SiO₂ Gated) p-type Enhanced vs. 2OD N/A Ref mdpi.com

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are prized for their excellent photoluminescence and charge-transporting properties. When incorporated into donor-π-acceptor (D-π-A) architectures, they can function as highly efficient emitters. The 2-alkoxy substituent can tune the emission color and improve the quantum efficiency of the material.

For example, a D-π-A type fluorophore, DMB-TT-TPA, which incorporates a methoxy-substituted thienothiophene core, has been used as an emitter in a solution-processed OLED. beilstein-journals.org This device demonstrated a low turn-on voltage of 2.9 V and achieved a maximum external quantum efficiency (EQE) of 4.61%, with a current efficiency of 10.6 cd/A and a power efficiency of 6.70 lm/W. beilstein-journals.org The emission was in the green region of the spectrum, with CIE coordinates of (0.16, 0.51). beilstein-journals.org The use of thiophene linkers in fluorene-benzotriazole based polymers has also been explored to achieve white light emission in single-layer OLEDs. nih.govijew.io

Table 2: Performance of OLEDs Incorporating Thiophene Derivatives

Material Role Max. EQE (%) Max. Current Eff. (cd/A) Max. Power Eff. (lm/W) CIE Coordinates / Color Reference
DMB-TT-TPA Emitter 4.61% 10.6 cd/A 6.70 lm/W (0.16, 0.51) Ref beilstein-journals.org
TP2 (with thiophene) Emitter N/A 1.38 cd/A N/A Yellow Ref nih.govrsc.org
SP3 (no thiophene) Emitter N/A 0.33 cd/A N/A Greenish-Yellow Ref nih.govrsc.org

Photovoltaic Devices

Thiophene, 2-(1-methylethoxy)- and its derivatives are extensively used as electron-donor materials in the active layer of organic photovoltaic (OPV) devices, or solar cells. The electron-donating nature of the alkoxy group helps to raise the HOMO energy level of the polymer, which is crucial for achieving a high open-circuit voltage (Voc) in the resulting device. Furthermore, these substituents can enhance the polymer's absorption in the solar spectrum, leading to a higher short-circuit current (Jsc).

Copolymers based on 3-alkoxythiophene have been synthesized and used in bulk heterojunction solar cells with fullerene acceptors like PCBM. acs.org For instance, a device using a blend of PF-co-DTB (a copolymer containing 3-decyloxythiophene) and PCBM achieved a power conversion efficiency (PCE) of 1.6%. acs.org More advanced molecular designs, such as 2D-conjugated polymers with alkylthio- or alkoxy-thienyl-substituted benzodithiophene units, have pushed efficiencies even higher. A polymer solar cell based on PBDTT-S-TT-CF reached a PCE of 9.58%, with a notably high Voc of 0.89 V. rsc.org The continual development of new polymer donors has led to binary OSCs achieving certified efficiencies exceeding 19%. sciencedaily.compolyu.edu.hk

Table 3: Performance of Photovoltaic Devices with Thiophene-Based Polymers

Active Layer Blend PCE (%) Voc (V) Jsc (mA/cm²) Fill Factor (%) Reference
PF-co-DTB:PCBM 1.6% N/A N/A N/A Ref acs.org
PBDTS-ID:PC₇₁BM 2.70% 0.84 V N/A N/A Ref nih.gov
PBDTS-DTNT:PC₇₁BM 2.71% 0.72 V 8.31 mA/cm² N/A Ref nih.gov
PBDTT-S-TT-CF:PC₇₀BM 9.58% 0.89 V N/A 71.0% Ref rsc.org

Electrochromic Materials

Electrochromic materials can reversibly change their color upon the application of an electrical potential. Polymers derived from 2-alkoxythiophenes are excellent candidates for these applications due to their high stability and distinct color changes between their neutral (reduced) and oxidized states. The alkoxy groups help to lower the oxidation potential of the polymer, reducing the voltage required for the color switch.

These polymers typically switch from a colored, absorbing state when oxidized to a transmissive, bleached state when reduced. Key performance metrics for electrochromic devices (ECDs) include the optical contrast (ΔT), switching time, and coloration efficiency (η), which measures the change in optical density per unit of charge injected. core.ac.uk For example, devices made from poly(3,4-alkylenedioxythiophenes) have demonstrated coloration efficiencies as high as 930 cm²/C with switching times under 80 ms. nih.gov Other derivatives have shown efficiencies of 266 cm²/C and optical contrasts up to 62%. core.ac.uk

Table 4: Electrochromic Properties of Thiophene-Based Polymers

Polymer Optical Contrast (ΔT%) Switching Time Coloration Efficiency (η) Color Change Reference
P(DHQT-co-DNBP) 62% ~2 s 266 cm²/C Yellow/Orange to Green/Blue Ref core.ac.uk
PBueDOT N/A < 80 ms up to 930 cm²/C N/A Ref nih.gov
PProDOT-Me₂ N/A N/A 375 cm²/C N/A Ref researchgate.net

Role in Liquid Crystalline Materials Development

The incorporation of the thiophene ring into the core structure of molecules is a well-established strategy in the design of liquid crystalline materials. mdpi.comacs.org The thiophene unit, being a five-membered heterocycle, alters the geometry and polarity of the molecule compared to its purely phenyl-based analogues. acs.org The introduction of a 2-(1-methylethoxy) group or other alkoxy chains further influences the mesomorphic behavior by modifying the molecular shape and intermolecular interactions.

The length and branching of the alkoxy chain can significantly affect the type of liquid crystal phase (mesophase) that is formed, such as nematic or smectic phases, and the temperature range over which these phases are stable. rsc.orgmdpi.com For example, in some series of thiophene-containing liquid crystals, longer alkoxy chains have been shown to promote the formation of more ordered smectic phases over nematic phases. acs.org The synthesis of molecules with thiophene connected to other heterocyclic rings like 1,2,3-triazole has led to materials exhibiting both smectic and nematic mesophases, with the number of alkoxy groups being a key factor in determining the mesomorphic behavior. rsc.orgmdpi.com

Table 5: Mesomorphic Properties of Thiophene-Containing Liquid Crystals

Compound Series Observed Mesophases Transition Temperature Behavior Reference
nPET-CN series Nematic, Smectic Varies with chain length Ref acs.org
nBPET-OMe series Nematic, Smectic A, Smectic B Varies with chain length Ref acs.org
Thiophene/1,2,3-triazole derivatives Nematic, Smectic Dependent on alkoxy substitution Ref rsc.orgmdpi.com

Catalytic Applications and Ligand Design Involving Thiophene Frameworks

The thiophene framework is a valuable scaffold for the design of ligands used in coordination chemistry and catalysis. The sulfur atom in the thiophene ring can act as a coordination site, and substituents on the ring, such as alkoxy groups, can be modified to create diverse ligand structures with tailored electronic and steric properties.

Schiff base ligands derived from thiophene aldehydes are particularly versatile. nih.gov These ligands can coordinate with a variety of metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) through their imine nitrogen and other donor atoms, forming stable metal complexes. nih.govacs.org These complexes have shown significant catalytic activity in reactions such as the transfer hydrogenation of ketones and Claisen-Schmidt condensation for the synthesis of chalcones. researchgate.netmdpi.com For instance, certain thiophene-containing Schiff base complexes of Zinc have been found to be efficient catalysts for transfer hydrogenation reactions. researchgate.net

Furthermore, phosphine (B1218219) ligands incorporating thiophene moieties are important in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. polyu.edu.hknih.gov The design of these ligands, including the electronic nature of the thiophene ring and the steric bulk of its substituents, is crucial for controlling the activity and selectivity of the palladium catalyst in reactions like the Suzuki-Miyaura coupling. polyu.edu.hk

Table 6: Catalytic Applications of Thiophene-Based Ligand Systems

Ligand/Catalyst System Catalytic Application Reported Performance Reference
Thiophene-derived Schiff Base-Zn(II) Complex Transfer Hydrogenation of Ketones Efficient conversion Ref researchgate.net
Thiophene-derived Schiff Base-Cu(II) Complex Claisen-Schmidt Condensation >90% yield Ref mdpi.com
Indole-amide-based Phosphine/Palladium Suzuki-Miyaura Cross-Coupling Excellent yields with low catalyst loading (50 ppm) Ref polyu.edu.hk

Models for Heterogeneous Catalysis (e.g., Hydrodesulfurization)

Hydrodesulfurization (HDS) is a critical process in the petroleum industry for removing sulfur-containing compounds from fossil fuels to prevent catalyst poisoning and reduce sulfur dioxide emissions. Thiophene and its derivatives are often used as model compounds to understand the mechanisms of HDS on heterogeneous catalysts, typically Co-Mo or Ni-Mo sulfides supported on alumina.

While thiophene itself is a primary model compound, substituted thiophenes, including alkoxy derivatives, are employed to investigate the steric and electronic effects of substituents on the HDS reaction pathways. The 1-methylethoxy group in 2-(1-methylethoxy)thiophene can influence the adsorption and reaction of the molecule on the catalyst surface. The two primary pathways for HDS are direct desulfurization (DDS), which involves the direct cleavage of the C-S bonds, and a hydrogenation (HYD) pathway, where the thiophene ring is first hydrogenated before C-S bond scission.

The presence of the 1-methylethoxy group can sterically hinder the direct interaction of the sulfur atom with the active sites of the catalyst, potentially favoring the hydrogenation pathway. uu.nl Furthermore, the electron-donating nature of the alkoxy group can modify the electron density of the thiophene ring, affecting its adsorption energy and the stability of reaction intermediates.

Table 1: Comparison of Reaction Pathways in the Hydrodesulfurization of Thiophene and Substituted Thiophenes

CompoundDominant HDS PathwayInfluence of Substituent
ThiopheneDDS and HYDBaseline for comparison.
2,3-dihydrobenzothiopheneHYDHydrogenation of one aromatic ring favors the HYD pathway. researchgate.net
BenzothiopheneDDS and HYDThe fused benzene (B151609) ring introduces additional steric and electronic effects. researchgate.net
4,6-dimethyldibenzothiophene (B75733)HYDSteric hindrance from methyl groups significantly inhibits the DDS pathway. uu.nl
2-(1-methylethoxy)thiophenePredicted to favor HYDThe bulky isopropoxy group is expected to sterically hinder the DDS pathway.

This table is generated based on established principles of HDS and specific findings for related compounds.

Research on the HDS of various thiophene derivatives has shown that steric hindrance plays a crucial role in determining the reaction pathway. For instance, the HDS of 4,6-dimethyldibenzothiophene is significantly suppressed via the DDS route due to the steric hindrance from the two methyl groups. uu.nl A similar effect can be anticipated for 2-(1-methylethoxy)thiophene, where the bulky isopropoxy group could hinder the flat adsorption of the thiophene ring on the catalyst surface, which is necessary for the DDS pathway.

Ligand Platforms for Homogeneous Catalysis with Earth-Abundant Metals

The design of efficient and sustainable catalytic systems is a major focus of modern chemistry, with a growing emphasis on the use of earth-abundant metals such as iron, copper, and manganese. The performance of these metal catalysts is highly dependent on the electronic and steric properties of the supporting ligands. Thiophene-based ligands have emerged as promising candidates due to their unique electronic properties and the tunability of their structure.

Derivatives of 2-(1-methylethoxy)thiophene can be utilized to synthesize novel ligands for homogeneous catalysis. The thiophene core can act as a coordinating moiety, while the 1-methylethoxy group can be used to modulate the ligand's steric bulk and solubility. Functionalization of the thiophene ring at other positions can introduce additional donor atoms, leading to the formation of multidentate ligands that can stabilize various oxidation states of the metal center and influence the catalyst's activity and selectivity.

The development of thiophene-based ligands has been explored for various catalytic applications. nih.gov While specific examples of 2-(1-methylethoxy)thiophene-derived ligands for earth-abundant metal catalysis are not extensively documented, the general principles of ligand design suggest their potential. For instance, phosphine ligands containing thiophene moieties have been shown to be effective in a range of catalytic transformations. nsf.gov

Table 2: Potential Ligand Architectures Derived from 2-(1-methylethoxy)thiophene

Ligand TypePotential Coordinating AtomsTarget MetalPotential Application
Monodentate PhosphinePFe, Co, NiCross-coupling reactions
Bidentate N,S-ligandN, SCu, MnOxidation catalysis
Pincer P,S,P-ligandP, S, PFe, CoDehydrogenation reactions

This table presents hypothetical ligand designs based on the structure of 2-(1-methylethoxy)thiophene and established principles of coordination chemistry.

The synthesis of such ligands would involve the functionalization of the 2-(1-methylethoxy)thiophene core with appropriate donor groups. The resulting complexes with earth-abundant metals could then be screened for their catalytic activity in various organic transformations, contributing to the development of more sustainable chemical processes. nih.govresearchgate.net

Functional Polymers and Conjugated Systems Derived from Alkoxythiophenes

Alkoxy-substituted polythiophenes are a class of conjugated polymers with significant potential in organic electronics and sensor applications. The alkoxy side chains, such as the 1-methylethoxy group, enhance the solubility and processability of the polymers while also influencing their electronic properties and solid-state packing.

Synthesis and Properties of Water-Soluble Polythiophenes

The development of water-soluble conjugated polymers is of great interest for applications in biological sensing and bioelectronics. Pristine polythiophene is hydrophobic, but its solubility can be tailored by introducing hydrophilic side chains. rsc.org Alkoxythiophenes, including derivatives of 2-(1-methylethoxy)thiophene, can be functionalized with ionic or polar groups to impart water solubility.

One common strategy is to attach short oligo(ethylene glycol) chains to the thiophene monomer. The resulting polythiophenes exhibit solubility in water and other polar solvents. The synthesis of such polymers can be achieved through various polymerization methods, including oxidative polymerization with FeCl₃ or electrochemical polymerization. researchgate.net

Table 3: Strategies for Imparting Water Solubility to Poly(alkoxythiophene)s

Functional GroupPolymerization MethodResulting Properties
CarboxylateOxidative PolymerizationAnionic polyelectrolyte, pH-dependent solubility.
SulfonateGrignard Metathesis (GRIM)Anionic polyelectrolyte, stable water solubility.
Quaternary AmmoniumPost-polymerization modificationCationic polyelectrolyte, potential for DNA interaction. researchgate.net
Oligo(ethylene glycol)Oxidative PolymerizationNon-ionic water solubility, potential for thermoresponsive behavior.

This table summarizes common approaches to creating water-soluble polythiophenes based on a review of the literature.

The properties of these water-soluble poly(alkoxythiophene)s in aqueous solution are influenced by factors such as the length of the alkoxy chain, the nature of the hydrophilic group, and the pH and ionic strength of the solution. acs.orgacs.org These polymers can exhibit interesting photophysical properties, such as fluorescence, which can be modulated by their environment, making them suitable for sensor applications.

Stimuli-Responsive Conjugated Polymers

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo a significant change in their properties in response to an external stimulus, such as temperature, light, or pH. Conjugated polymers with stimuli-responsive behavior are particularly interesting for applications in sensors, actuators, and drug delivery systems.

Polythiophenes with alkoxy side chains are promising candidates for the development of thermoresponsive polymers. mdpi.com For example, poly(3-alkoxythiophene)s with oligo(ethylene glycol) side chains can exhibit a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is driven by the change in hydration of the oligo(ethylene glycol) chains with temperature.

The thermoresponsive behavior of these polymers can be tuned by varying the length of the alkoxy and oligo(ethylene glycol) side chains. mdpi.com This allows for the design of materials with a specific response temperature for a given application.

Table 4: Stimuli-Responsive Behavior in Alkoxy-Substituted Polythiophenes

StimulusResponsive MoietyObserved ChangePotential Application
TemperatureOligo(ethylene glycol) side chainsReversible solubility change (LCST)Temperature sensors, smart hydrogels.
LightPhotochromic groups (e.g., spiropyran)Reversible change in absorption and fluorescenceOptical switches, photo-patternable materials. rsc.org
pHCarboxylic acid or amine side chainsChange in solubility and conformationpH sensors, drug delivery systems.

This table provides examples of stimuli-responsive behavior that can be engineered into poly(alkoxythiophene)s.

In addition to temperature, other stimuli such as light can be used to trigger a response in these materials. By incorporating photochromic molecules into the polymer structure, it is possible to create materials that change their color or fluorescence in response to light irradiation.

Emerging Applications in Two-Dimensional (2D) Materials Science

The self-assembly of organic molecules into well-defined two-dimensional (2D) structures has opened up new avenues for the development of advanced materials with novel electronic and optical properties. Thiophene-based molecules are excellent candidates for the construction of 2D materials due to their rigid and planar structure, which favors π-π stacking interactions. beilstein-journals.org

Alkoxy-substituted thiophenes, including 2-(1-methylethoxy)thiophene, can be designed to self-assemble into ordered monolayers on various substrates. The alkoxy side chains play a crucial role in controlling the intermolecular interactions and the resulting 2D packing structure. nih.gov By tuning the length and branching of the alkoxy chains, it is possible to control the balance between π-π stacking of the thiophene rings and van der Waals interactions between the side chains, leading to the formation of different 2D morphologies. researchgate.net

The functionalization of these molecules with groups capable of forming hydrogen bonds, such as carboxylic acids or amides, can provide an additional tool for directing the self-assembly process. chemrxiv.org Scanning tunneling microscopy (STM) is a powerful technique for visualizing the 2D structures formed by these molecules at the solid-liquid interface, providing valuable insights into the self-assembly mechanism.

The development of 2D materials from 2-(1-methylethoxy)thiophene and its derivatives could lead to applications in organic field-effect transistors (OFETs), sensors, and organic photovoltaics. The ordered arrangement of the molecules in the 2D lattice is expected to enhance charge transport and improve device performance. acs.org

Q & A

Basic: What are the common synthetic routes for preparing 2-(1-methylethoxy)thiophene, and what factors influence reaction yield?

Answer:
The synthesis of 2-(1-methylethoxy)thiophene derivatives typically involves electrophilic substitution or functionalization of the thiophene ring. For example, nitration of a precursor like 2-(1-methylethoxy)phenyl methylcarbamate can be achieved using nitric acid in acetic acid under controlled heating (100°C for 3 hours), yielding intermediates such as 5-nitro-2-(1-methylethoxy)phenyl methylcarbamate with ~75% yield before recrystallization . Key factors affecting yield include:

  • Reagent stoichiometry : Excess nitric acid drives nitration but risks over-oxidation.
  • Temperature control : Vigorous exothermic reactions require careful monitoring to avoid side products.
  • Purification methods : Recrystallization from ethanol improves purity but reduces yield (~58% post-crystallization) .

Basic: How is X-ray crystallography applied to determine the molecular structure of 2-(1-methylethoxy)thiophene derivatives?

Answer:
X-ray crystallography is critical for resolving bond geometries and intermolecular interactions. For example, the crystal structure of 5-nitro-2-(1-methylethoxy)phenyl methylcarbamate revealed:

  • Dihedral angles : The nitro group is nearly coplanar with the aromatic ring (4.26° deviation), while the methylcarbamate group forms a 72.47° angle with the phenyl ring .
  • Hydrogen bonding : Strong N–H⋯O interactions stabilize a 1D supramolecular network along the a-axis .
  • Software tools : SHELXTL (Bruker AXS) and SHELXL are widely used for refinement, leveraging high-resolution data to resolve atomic positions .

Advanced: What challenges arise in reconciling spectroscopic data with computational models for 2-(1-methylethoxy)thiophene's electronic structure?

Answer:
Discrepancies between experimental spectra (e.g., UV-Vis, NMR) and computational predictions (DFT, molecular orbital theory) often arise due to:

  • Solvent effects : Polar solvents shift absorption bands, complicating comparison with gas-phase simulations .
  • Conformational flexibility : Rotational isomers in solution may not align with static crystal structures .
  • Electron correlation : Density functional approximations may underestimate π→π* transitions in aromatic systems .
    Researchers should cross-validate computational models with experimental data from NIST thermochemistry databases and high-resolution crystallography .

Advanced: How do solvent choice and reaction conditions affect the regioselectivity in electrophilic substitution reactions of 2-(1-methylethoxy)thiophene?

Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., acetic acid) stabilize electrophiles, favoring substitution at the 5-position due to electron-donating methoxy groups .
  • Temperature : Lower temperatures (<50°C) reduce kinetic competition, enhancing selectivity for the thermodynamically favored product .
  • Steric effects : Bulky substituents (e.g., 1-methylethoxy) direct electrophiles to less hindered positions, as seen in nitration reactions .

Safety: What are the key safety protocols for handling 2-(1-methylethoxy)thiophene in laboratory settings?

Answer:
Safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., nitric acid fumes) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .
  • Waste disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

Advanced: What mechanistic insights explain contradictions in catalytic activity data for 2-(1-methylethoxy)thiophene in cross-coupling reactions?

Answer:
Conflicting catalytic outcomes (e.g., Pd-mediated Buchwald-Hartwig couplings) may stem from:

  • Ligand effects : Bulky ligands (e.g., BINAP) improve stability but slow transmetalation steps, reducing turnover .
  • Substrate inhibition : Electron-rich thiophene derivatives can coordinate to Pd centers, deactivating catalysts .
  • Side reactions : Competing C–S bond cleavage or oxidation under aerobic conditions alters product profiles .
    Optimization requires in-situ monitoring (e.g., GC-MS) and controlled inert atmospheres .

Basic: What spectroscopic techniques are essential for characterizing 2-(1-methylethoxy)thiophene derivatives?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy proton signals at δ 1.2–1.4 ppm) .
  • Mass spectrometry (EI-MS) : Fragmentation patterns confirm molecular ions (e.g., [M+H]+ for C11_{11}H14_{14}N2_{2}O5_{5}S at m/z 280.08) .
  • IR spectroscopy : Stretching vibrations (e.g., C=O at ~1700 cm1^{-1}) validate functional groups .

Advanced: How can researchers address discrepancies in thermochemical data for 2-(1-methylethoxy)thiophene derivatives?

Answer:
Discrepancies in ΔHf_f or vapor pressure data (e.g., NIST vs. experimental values) require:

  • Calibration standards : Use reference compounds (e.g., benzoic acid) to validate calorimetry .
  • Computational cross-checks : Compare experimental results with high-level ab initio methods (e.g., G4 theory) .
  • Sample purity : Impurities >2% significantly skew thermochemical measurements; HPLC or GC-MS purity checks are critical .

Basic: What are the pharmacological implications of 2-(1-methylethoxy)thiophene derivatives?

Answer:
Thiophene derivatives are explored for:

  • Antimicrobial activity : Structural analogs inhibit bacterial growth via membrane disruption .
  • Anticancer agents : Electrophilic substituents (e.g., nitro groups) target cellular redox pathways .
  • Drug design : The 1-methylethoxy group enhances lipophilicity, improving blood-brain barrier penetration .
    In vitro assays (e.g., MTT cytotoxicity) and molecular docking studies are used to validate mechanisms .

Advanced: What strategies improve reproducibility in multi-step syntheses of 2-(1-methylethoxy)thiophene-based heterocycles?

Answer:
Reproducibility challenges arise from:

  • Intermediate stability : Air-sensitive intermediates (e.g., thiophene dioxides) require anhydrous conditions .
  • Catalyst deactivation : Pd catalysts degrade in acidic media; use scavengers (e.g., triphenylphosphine) to extend lifetime .
  • Scale-up effects : Mixing inefficiencies in larger batches alter reaction kinetics; optimize via microreactor trials .
    Detailed reaction logs and peer validation of protocols are essential .

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